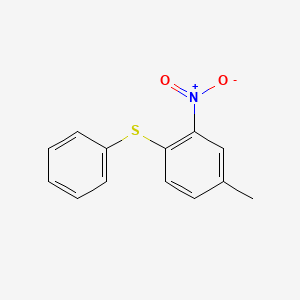![molecular formula C12H11ClN2OS B8280264 5-[(4-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one](/img/structure/B8280264.png)
5-[(4-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one
Overview
Description
5-[(4-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one is a heterocyclic compound that features a pyrimidine ring substituted with a 4-chlorobenzyl group and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one typically involves the reaction of 4-chlorobenzyl chloride with 2-methylthiopyrimidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) with a base like cesium carbonate (Cs2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity, and ensuring that the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-[(4-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-[(4-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorobenzyl)-1,3,5-triazinan-2-ylidene: Another heterocyclic compound with a similar structure but different functional groups.
4-Chlorobenzyl chloride: A simpler compound that serves as a precursor in the synthesis of 5-[(4-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C12H11ClN2OS |
|---|---|
Molecular Weight |
266.75 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H11ClN2OS/c1-17-12-14-7-9(11(16)15-12)6-8-2-4-10(13)5-3-8/h2-5,7H,6H2,1H3,(H,14,15,16) |
InChI Key |
HOYGMPDDEVYMNG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=O)N1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
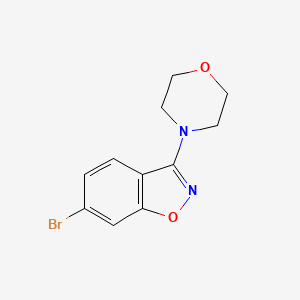
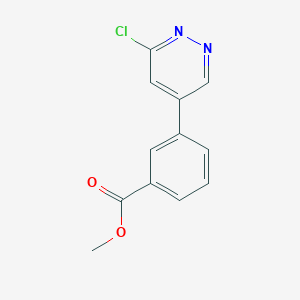
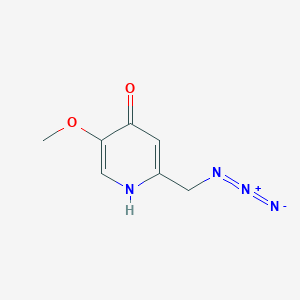
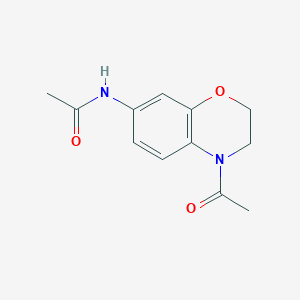
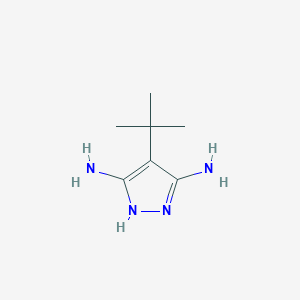
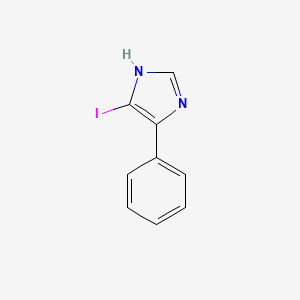
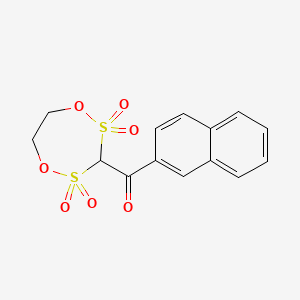
![2-[(Methylthio)(4-nitrophenyl)methylene]propanedinitrile](/img/structure/B8280269.png)
![2-Fluoroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B8280271.png)
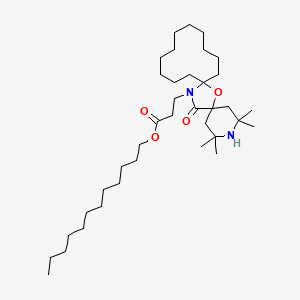
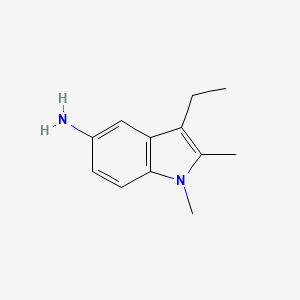
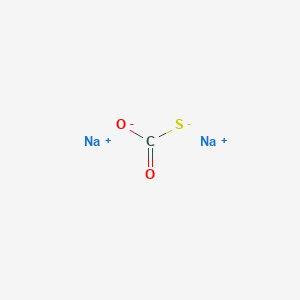
![[2-Chloro-4-(3-fluorophenyl)pyridin-3-yl]methanol](/img/structure/B8280289.png)
